1-Cyclopropylpent-4-en-1-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

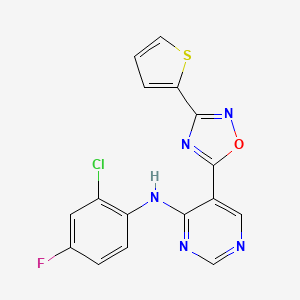

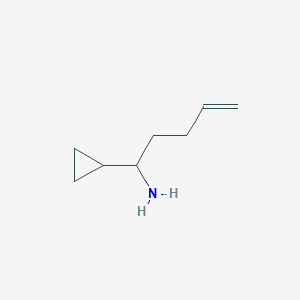

“1-Cyclopropylpent-4-en-1-amine” is a cyclic amine compound. It has a molecular formula of C8H15N and a molecular weight of 125.21 . This compound has been the subject of much research over the past few decades due to its interesting physical and chemical properties.

Synthesis Analysis

While specific synthesis methods for “1-Cyclopropylpent-4-en-1-amine” were not found, general synthetic strategies for amines involve reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide formed, alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide formed (i.e., the Gabriel synthesis), and reductive amination of aldehydes or ketones .

Molecular Structure Analysis

The InChI code for “1-Cyclopropylpent-4-en-1-amine” is 1S/C8H15N/c1-2-3-4-8(9)7-5-6-7/h2,7-8H,1,3-6,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

“1-Cyclopropylpent-4-en-1-amine” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, solubility, and spectral data were not found in the search results.

Wissenschaftliche Forschungsanwendungen

- Die Cyclopropylgruppe in Enamin spielt eine entscheidende Rolle bei der Totalsynthese von Naturstoffen. Aktuelle Fortschritte in synthetischen Methoden haben die effiziente Konstruktion komplexer Cyclopropan-haltiger Moleküle ermöglicht .

Synthese von Naturstoffen mit Cyclopropan

Anisotrope Kohlenstoff- und Silizium-basierte Nanostrukturen

Wirkmechanismus

The mechanism of action of 1-Cyclopropylpent-4-en-1-amine is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have activity against certain enzymes involved in cancer cell growth.

Biochemical and Physiological Effects:

1-Cyclopropylpent-4-en-1-amine has been shown to have low toxicity in vitro and in vivo. It has been shown to have activity against cancer cell lines, as well as certain enzymes involved in cancer cell growth. Additionally, it has been studied for its potential use in the development of new polymers and materials.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-Cyclopropylpent-4-en-1-amine in lab experiments is its low toxicity. This allows for higher concentrations to be used without causing harm to cells or animals. Additionally, its potential use as a building block in the synthesis of novel pharmaceuticals and materials makes it a valuable tool for researchers. However, one limitation is its limited availability, which can make it difficult for researchers to obtain.

Zukünftige Richtungen

There are several potential future directions for the study of 1-Cyclopropylpent-4-en-1-amine. One direction is the development of new pharmaceuticals and materials using 1-Cyclopropylpent-4-en-1-amine as a building block. Additionally, further research is needed to fully understand the mechanism of action of 1-Cyclopropylpent-4-en-1-amine, which could lead to the development of more effective cancer treatments. Finally, the synthesis method could be optimized further to increase yield and purity, making it more accessible to researchers.

Synthesemethoden

The synthesis of 1-Cyclopropylpent-4-en-1-amine involves the reaction of cyclopropylcarbinol with propargylamine. This reaction is catalyzed by copper (I) iodide and triethylamine. The resulting product is then purified using column chromatography. This synthesis method has been optimized for high yield and purity.

Safety and Hazards

The safety information for “1-Cyclopropylpent-4-en-1-amine” includes several hazard statements: H226 (flammable liquid and vapor), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .

Eigenschaften

IUPAC Name |

1-cyclopropylpent-4-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-3-4-8(9)7-5-6-7/h2,7-8H,1,3-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGXBUMXXYIZSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C1CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2385702.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2385703.png)

![N-(3-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2385705.png)

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2385712.png)

![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2385714.png)

![3-methyl-4-oxo-N-(o-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2385715.png)

![1-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol](/img/structure/B2385718.png)

![2-[2-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide](/img/structure/B2385720.png)

![3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine](/img/structure/B2385721.png)